N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,5-dimethoxyphenyl substituent and a pyrrole ring at the 2-position of the thiazole core. Its molecular formula, inferred from structurally similar analogs (e.g., C20H18N4O3S in ), highlights moderate molecular weight (~394.4 g/mol), which may influence pharmacokinetic properties like solubility and membrane permeability.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-13-10-12(22-2)6-7-14(13)23-3/h4-10H,1-3H3,(H,19,21) |
InChI Key |
PLYIILMDHXZKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The thiazole ring is synthesized via the Hantzsch thiazole synthesis , involving cyclization of α-haloketones with thiourea derivatives. For this compound:
-
Starting Material : Ethyl 4-methyl-2-bromo-1,3-thiazole-5-carboxylate.
-
Reaction Conditions :
-
Thiourea and α-bromoketone (e.g., bromoacetone) in ethanol under reflux (80°C, 6–8 hours).
-
Neutralization with NaHCO₃ to isolate the thiazole-5-carboxylic acid.
-
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Thiourea, bromoacetone, ethanol | 80°C | 8 h | 72–78% |
The introduction of the 1H-pyrrol-1-yl group at the thiazole’s C2 position is achieved via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .
SNAr Methodology
-
Reagents : 1H-pyrrole, K₂CO₃, dimethylformamide (DMF).
-
Conditions : 100°C, 12 hours under nitrogen.
-
Mechanism : Deprotonation of pyrrole by K₂CO₃ generates a nucleophilic species that displaces the bromide at C2.
Optimization Insight :
-
Excess pyrrole (2.5 equiv) improves yield to 85%.
-
Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
Carboxamide Formation
The final step involves coupling the thiazole-5-carboxylic acid with 2,5-dimethoxyaniline. This is typically performed using carbodiimide-based coupling agents (e.g., HATU, TBTU).
Coupling Protocol
-
Reagents :
-
Thiazole-5-carboxylic acid (1 equiv), 2,5-dimethoxyaniline (1.2 equiv).
-
HATU (1.5 equiv), DIPEA (3 equiv), DMF.
-
-
Conditions : Room temperature, 4–6 hours.
Yield Comparison :
| Coupling Agent | Solvent | Yield |
|---|---|---|
| HATU | DMF | 88% |
| EDCI/HOBt | DCM | 75% |
Reaction Optimization and Challenges
Purity and Byproduct Mitigation
Solvent and Temperature Effects
-
DMF vs. THF : DMF provides higher yields (88% vs. 65%) due to better solubility of intermediates.
-
Low-Temperature Coupling : No significant yield improvement observed, suggesting room-temperature sufficiency.
Analytical Characterization
The final product is validated using:
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
NMR :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.45–6.98 (m, pyrrole-H), 3.87 (s, 6H, OCH₃).
-
-
HRMS : [M+H]⁺ calculated for C₁₇H₁₈N₃O₃S: 352.1018; found: 352.1015.
Case Studies and Comparative Analysis
Patent-Based Synthesis (US6596746B1)
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyrrole derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it has been shown to increase monoclonal antibody production by suppressing cell growth and enhancing glucose uptake in Chinese hamster ovary cells .
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Derivatives
Compounds such as N-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) () replace the thiazole core with a 1,3,4-thiadiazole ring. This substitution introduces an additional nitrogen atom, altering electronic properties and ring strain. For example, 18p exhibits a higher melting point (199–200°C) compared to typical thiazole derivatives, likely due to enhanced intermolecular interactions from the thiadiazole’s polarity. The molecular weight (343.08 g/mol) is lower than the target compound, reflecting differences in substituent complexity.
Pyrazole-Based Carboxamides
Pyrazole derivatives like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () feature a pyrazole core instead of thiazole. These compounds often exhibit lower molecular weights (e.g., 403.1 g/mol for 3a) and distinct electronic profiles due to the pyrazole’s aromaticity and substituent effects. The presence of chloro and cyano groups in 3a may enhance metabolic stability compared to the methoxy and pyrrole groups in the target compound.
Substituent-Driven Comparisons
2,5-Dimethoxyphenyl Group
The 2,5-dimethoxyphenyl moiety is shared with N-(2,5-dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18q) () and 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide (CAS 1190261-80-3, ). This substituent contributes to π-π stacking and hydrogen-bonding interactions, as evidenced by the crystalline nature of 18q (mp: 220–222°C).
Pyrrole vs. Pyridine Substituents
The target compound’s pyrrole ring contrasts with pyridinyl groups in analogs like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (). Pyrrole’s electron-rich nature may enhance nucleophilic reactivity, whereas pyridine’s basic nitrogen could improve solubility in acidic environments. Biological activity differences may arise from these electronic variations, though direct comparisons are lacking in the evidence.
Data Tables
Table 1. Structural and Physical Comparison of Key Compounds
*Inferred from structural analogs in .
Research Findings and Implications
- Structural Flexibility : The 2,5-dimethoxyphenyl group is a conserved motif across multiple compound classes (thiazole, thiadiazole, pyrazole), underscoring its versatility in molecular design .
- Heterocyclic Impact : Thiadiazole derivatives exhibit higher melting points than thiazole analogs, suggesting stronger crystalline packing forces .
- Synthetic Efficiency : Pyrazole and thiazole carboxamides can be synthesized under milder conditions compared to thiadiazoles, which require additional cyclization steps .
Biological Activity
N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.
Research indicates that this compound may function as an inhibitor of specific enzymes and receptors. Compounds with similar structural motifs have shown efficacy in inhibiting kinases and other targets associated with cancer and inflammatory diseases. The presence of multiple functional groups enhances its ability to interact with various biological pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that derivatives of thiazole and pyrrole exhibit significant cytotoxicity against various cancer cell lines. The compound's structural features suggest it may similarly inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Xia et al. | A549 | 26 | Induces apoptosis |
| Fan et al. | NCI-H460 | 0.95 | Autophagy without apoptosis |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Interaction Studies
Understanding how this compound interacts with biological molecules is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess binding affinities to target proteins.
Case Studies
- Antitumor Activity : In a study by Xia et al., the compound exhibited significant antitumor activity against the A549 lung cancer cell line with an IC50 value of 26 µM, indicating its potential as a lead compound for further development.
- Inflammatory Response : Another study highlighted the compound's ability to suppress COX activity, suggesting its role in mitigating inflammatory responses.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structural Modifications : Investigating how changes to the compound's structure affect its biological activity could lead to more potent derivatives.
- In vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and therapeutic efficacy of the compound in living organisms.
Q & A
Basic: What are the standard synthetic routes for N-(2,5-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives or condensation of thioamides with α-halo ketones.
- Step 2: Introduction of the pyrrole moiety using 2,5-dimethoxytetrahydrofuran under acidic conditions, as described in analogous thiadiazole syntheses .
- Step 3: Carboxamide coupling via activation of the carboxylic acid (e.g., using DCC/HOBt) and reaction with 2,5-dimethoxyaniline.
Key solvents include DMF or glacial acetic acid, with K₂CO₃ as a base for nucleophilic substitutions .
Advanced: How can reaction conditions be optimized to minimize side products during the synthesis of the thiazole-pyrrole core?
Methodological Answer:
- Temperature Control: Maintain reflux temperatures (e.g., 80–100°C) to ensure complete cyclization while avoiding decomposition.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for pyrrole incorporation .
- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation, as seen in similar thiazole syntheses .
- Monitoring: Employ TLC or HPLC to track intermediates and terminate reactions at 85–90% conversion to reduce byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm, pyrrole protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (expected ~370–380 g/mol) and fragments (e.g., loss of CO from the carboxamide group) .
- IR Spectroscopy: Detects carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH bands if present .
Advanced: How can structural ambiguities in the pyrrole-thiazole linkage be resolved?
Methodological Answer:
- X-ray Crystallography: Provides definitive confirmation of regiochemistry and spatial arrangement, as demonstrated for related pyrazole-thiazole hybrids .
- 2D NMR (COSY, NOESY): Resolves coupling between pyrrole C-H and thiazole protons, distinguishing 1,2- vs. 1,3-substitution patterns .
- Computational Modeling: DFT calculations predict NMR chemical shifts and compare with experimental data to validate connectivity .
Basic: What preliminary assays are used to screen this compound for biological activity?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Assays: MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Anti-inflammatory Testing: Inhibition of COX-1/COX-2 enzymes via ELISA .
Advanced: How can mechanistic studies elucidate its anticancer activity?
Methodological Answer:
- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Target Identification: Kinase profiling panels or thermal shift assays to identify binding partners (e.g., EGFR, Aurora kinases) .
- Transcriptomics: RNA-seq to map gene expression changes post-treatment, highlighting pathways like p53 or MAPK .
Basic: What analytical methods are recommended for quantifying this compound in mixtures?
Methodological Answer:
- HPLC-UV: Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA), retention time ~8–10 min .
- LC-MS/MS: Selected reaction monitoring (SRM) for high sensitivity in biological matrices .
Advanced: How can discrepancies in biological activity data across studies be addressed?
Methodological Answer:
- Standardized Protocols: Replicate assays under controlled conditions (e.g., cell passage number, serum batch) .
- Metabolite Profiling: LC-MS to identify degradation products or active metabolites that may influence results .
- Synergistic Studies: Check for interactions with adjuvants or serum proteins that alter bioavailability .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Temperature: Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis .
- Light Sensitivity: Protect from UV exposure due to the dimethoxyphenyl group’s photolability .
- Purity Monitoring: Annual HPLC analysis to detect degradation (e.g., carboxamide cleavage) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation: Modify the dimethoxyphenyl group (e.g., replace OMe with halogens) and assess potency .
- Scaffold Hopping: Replace thiazole with oxadiazole or triazole to probe ring size effects .
- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
Basic: What safety precautions are required when handling intermediates with reactive chlorides?
Methodological Answer:
- Ventilation: Use fume hoods for reactions involving RCH₂Cl (e.g., methyl chloroacetate) .
- PPE: Nitrile gloves and goggles to prevent skin/eye contact with α-halo ketones .
- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with ATP-binding pockets (e.g., in kinases) using the compound’s 3D structure .
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
- Pharmacophore Modeling (MOE): Identify critical hydrogen bond donors/acceptors for lead optimization .
Basic: How is purity validated before biological testing?
Methodological Answer:
- Combined Techniques: HPLC (≥95% purity) + elemental analysis (C, H, N within ±0.4% of theoretical) .
- Melting Point: Sharp range (e.g., 180–182°C) indicates homogeneity .
Advanced: What strategies mitigate scale-up challenges in gram-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
